1-(5-Fluoro-2-methoxyphenyl)propan-1-amine
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Overview
Description
1-(5-Fluoro-2-methoxyphenyl)propan-1-amine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a fluorine atom at the 5th position and a methoxy group at the 2nd position on the phenyl ring, along with a propan-1-amine side chain. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoro-2-methoxyphenyl)propan-1-amine typically involves multiple steps. One common method starts with the preparation of 1-(5-Fluoro-2-methoxyphenyl)propan-2-one, which can be achieved through Friedel-Crafts acylation of 5-fluoro-2-methoxybenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The resulting ketone is then subjected to reductive amination using ammonia or an amine source and a reducing agent like sodium cyanoborohydride .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoro-2-methoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: 1-(5-Fluoro-2-methoxyphenyl)propan-2-one or 1-(5-Fluoro-2-methoxyphenyl)propanoic acid.
Reduction: 1-(5-Fluoro-2-methoxyphenyl)propan-1-ol.
Substitution: Various substituted phenylpropanamines depending on the nucleophile used.
Scientific Research Applications
1-(5-Fluoro-2-methoxyphenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter research.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-methoxyphenyl)propan-1-amine involves its interaction with various molecular targets. It is known to act as a selective serotonin releasing agent, binding to serotonin receptors and influencing serotonin levels in the brain . This interaction can modulate mood, cognition, and other neurological functions .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)propan-2-amine: Similar structure but lacks the fluorine atom, leading to different chemical and biological properties.
1-(4-Fluorophenyl)propan-2-amine: Similar structure but lacks the methoxy group, affecting its reactivity and interactions.
Uniqueness: 1-(5-Fluoro-2-methoxyphenyl)propan-1-amine is unique due to the presence of both the fluorine atom and the methoxy group, which confer distinct electronic and steric properties. These features influence its reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C10H14FNO |
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Molecular Weight |
183.22 g/mol |
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C10H14FNO/c1-3-9(12)8-6-7(11)4-5-10(8)13-2/h4-6,9H,3,12H2,1-2H3 |
InChI Key |
VGBNOCWJQXZQGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)F)OC)N |
Origin of Product |
United States |
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